molecular formula C15H20N4O3S2 B2425604 N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide CAS No. 2034246-12-1

N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide

カタログ番号: B2425604
CAS番号: 2034246-12-1
分子量: 368.47
InChIキー: HGSNFSFZHUFXLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-11(20)16-10-13-5-6-15(23-13)24(21,22)18-9-12-8-17-19-7-3-2-4-14(12)19/h5-6,8,18H,2-4,7,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSNFSFZHUFXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)S(=O)(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide is a complex synthetic compound that combines several bioactive moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydropyrazolo[1,5-a]pyridine core, sulfamoyl group, and thiophene ring. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 334.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : The sulfamoyl group may facilitate binding to enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The tetrahydropyrazolo[1,5-a]pyridine component could interact with neurotransmitter receptors or kinases, influencing signaling pathways related to cell growth and proliferation.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in cancer progression . In vitro studies suggest that N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide may inhibit tumor cell proliferation by targeting these pathways.

Anti-inflammatory Effects

Compounds containing pyrazole rings are known for their anti-inflammatory properties. They have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB . This compound's potential to modulate inflammatory responses could be beneficial in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

The presence of the thiophene ring in the structure suggests possible antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains . Future studies could explore the efficacy of this compound against specific pathogens.

Case Studies

  • Antitumor Efficacy : A study investigating the effects of pyrazole derivatives on cancer cell lines demonstrated that modifications to the tetrahydropyrazolo structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of substituent variations in determining biological activity .
  • Inflammation Model : In an animal model of arthritis, a related compound showed significant reduction in joint swelling and pain when administered over a period of two weeks. This suggests that compounds with similar structural features may also provide therapeutic benefits in inflammatory diseases .

Data Table: Biological Activities Comparison

Compound NameActivity TypeTargetReference
Pyrazole Derivative AAntitumorBRAF(V600E)
Pyrazole Derivative BAnti-inflammatoryNF-kB
N-(Sulfamoyl Thiophene)AntimicrobialVarious Bacteria

科学的研究の応用

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various disease processes. Its potential applications include:

  • Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in tumor growth and survival .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could position it as a candidate for developing new antibiotics, especially against multidrug-resistant strains .
  • Neurological Applications : Given its structural similarity to other bioactive compounds, there is potential for this compound to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Synthesis and Modification

The synthesis of N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide typically involves multiple synthetic steps that ensure high purity and yield. Common methods include:

  • Multi-step Organic Reactions : Starting materials are subjected to various reactions including acylation and coupling reactions to form the final product.
  • Optimization Techniques : Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance yield and efficiency in industrial settings .

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic contexts:

  • Anticancer Studies : A study demonstrated that derivatives of tetrahydropyrazolo compounds exhibited significant growth inhibition in various cancer cell lines, suggesting that modifications to the core structure can enhance potency against specific targets .
  • Antimicrobial Evaluation : In vitro testing of related compounds revealed promising antimicrobial activity against resistant bacterial strains, indicating that structural modifications could lead to effective new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide?

  • Methodology : Synthesis typically involves sequential construction of the tetrahydropyrazolo[1,5-a]pyridine core, followed by sulfamoyl and thiophen-methylacetamide functionalization. Key steps include:

  • Temperature control : Reactions often proceed at 25°C to avoid side reactions (e.g., decomposition of sulfamoyl intermediates) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are critical for isolating high-purity (>98%) products .
    • Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS at each stage to ensure regiochemical fidelity .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm absence of unreacted starting materials .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

Q. What stability considerations are critical for storing this compound?

  • Storage conditions :

  • Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the tetrahydropyrazolo ring .
  • Solubility : Prepare stock solutions in DMSO (dry, <0.1% H2_2O) to avoid hydrolysis of the acetamide group .
    • Stability monitoring : Periodic 1H^1H-NMR and LC-MS checks every 3 months to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition assays?

  • Troubleshooting strategies :

  • Assay reproducibility : Standardize buffer pH (e.g., Tris-HCl at pH 7.4 ± 0.1) and pre-incubation times to minimize variability .
  • Structural analogs : Compare activity with derivatives (e.g., trifluoromethylphenyl or chlorophenyl variants) to identify substituent-specific effects .
  • Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding mode consistency across assay conditions .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Lead optimization approaches :

  • LogP modulation : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP values >4, improving aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., sulfamoyl cleavage) and guide structural modifications .
    • In silico tools : SwissADME or pkCSM to predict absorption and CYP450 interactions .

Q. How can researchers address low yields during the sulfamoyl coupling step?

  • Reaction optimization :

  • Catalyst screening : Test coupling agents like HATU or EDCI with DMAP to enhance sulfamoyl bond formation efficiency .
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfamoyl chloride to drive the reaction to completion .
  • In situ monitoring : TLC (silica gel, UV visualization) every 30 minutes to track progress and adjust conditions dynamically .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • SAR framework :

  • Core modifications : Synthesize analogs with pyrazolo[1,5-a]pyridine replaced by imidazolo or triazolo rings to assess scaffold flexibility .
  • Substituent libraries : Prepare derivatives with varied sulfamoyl substituents (e.g., methyl, ethyl, aryl) and evaluate IC50_{50} shifts in target assays .
    • Data analysis : Multivariate regression (e.g., partial least squares) to correlate structural descriptors with activity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Hypothesis testing :

  • Protein binding : Measure plasma protein binding (equilibrium dialysis) to assess free fraction availability .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
  • Dose-response refinement : Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to align dosing regimens with target engagement .

Q. What methods validate target engagement specificity in complex biological systems?

  • Specificity assays :

  • Competitive binding : Use radiolabeled probes (e.g., 3H^3H-ligand displacement) in cell membranes .
  • CRISPR knockouts : Generate target-deficient cell lines to confirm on-mechanism activity .
  • Off-target screening : Profiling against panels of kinases or GPCRs (e.g., Eurofins Cerep) to exclude polypharmacology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。